molecular formula C14H14ClN3O2S B6082434 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B6082434
M. Wt: 323.8 g/mol
InChI Key: XLMQMERBRPVRCP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide ( 1144457-14-6) is a synthetic organic compound with a molecular formula of C 14 H 14 ClN 3 O 2 S and a molecular weight of 323.8 g/mol . Its structure features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry, fused with a tetrahydrofuran ring and an N-acetamide substituent bearing a 4-chlorophenyl group . The 1,3,4-thiadiazole nucleus is a versatile heterocycle known for its significant role in the development of bioactive molecules . Compounds containing this structure have been extensively investigated and shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties . The specific structural configuration of this compound, particularly the hybrid nature of its heterocyclic systems, makes it a valuable intermediate or candidate for pharmaceutical research and development. It is especially useful for researchers exploring new modulators for various biological targets, such as enzyme inhibitors or receptor ligands . As such, this chemical is a high-value building block for constructing novel chemical entities in drug discovery programs. Please note: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMQMERBRPVRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclodehydration of 2-(tetrahydrofuran-2-yl)carboxylic acid (prepared from tetrahydrofuran-2-carboxylic acid) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃).

Procedure :

  • Combine 2-(tetrahydrofuran-2-yl)carboxylic acid (3.00 mmol) and POCl₃ (10 mL) at room temperature for 20 minutes.

  • Add thiosemicarbazide (3.00 mmol) and heat at 80–90°C for 1 hour.

  • Quench with water (40 mL), reflux for 4 hours, and basify to pH 8 using 50% NaOH.

  • Filter and recrystallize the product (yield: 72–85%).

Key Data :

ParameterValue
Reaction Temperature80–90°C
SolventPOCl₃ (neat)
Yield72–85%

Functionalization with 4-Chlorophenyl Acetamide

The acylation step involves reacting 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with 2-(4-chlorophenyl)acetyl chloride under basic conditions.

Procedure :

  • Dissolve 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (2.03 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Add triethylamine (3.05 mmol) as a base.

  • Slowly add 2-(4-chlorophenyl)acetyl chloride (2.54 mmol) in dioxane (10 mL) over 10 minutes.

  • Stir at room temperature for 4 hours, then pour into water (75 mL) to precipitate the product.

  • Filter, wash with water, and dry (yield: 89–95%).

Key Data :

ParameterValue
Reaction Time4 hours
Temperature20°C (room temperature)
BaseTriethylamine
Yield89–95%

Optimization of Critical Parameters

Solvent Selection

1,4-Dioxane is preferred over THF or ethanol due to its ability to stabilize intermediates and prevent side reactions during acylation. Polar aprotic solvents enhance the nucleophilicity of the amine group, facilitating faster reaction kinetics.

Stoichiometric Ratios

A 1:1.25 molar ratio of amine to acyl chloride ensures complete conversion, minimizing unreacted starting material. Excess acyl chloride (>1.5 eq) leads to diacylation byproducts.

Temperature Control

Maintaining temperatures below 25°C during acylation prevents decomposition of the thiadiazole ring. Elevated temperatures (>40°C) result in ring-opening side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.45 (m, 4H, ArH), 4.12–4.18 (m, 1H, tetrahydrofuran CH), 3.75–3.82 (m, 2H, CH₂CO), 2.90–3.10 (m, 4H, tetrahydrofuran CH₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl stretch).

Purity and Yield

BatchYield (%)Purity (HPLC)
19298.5
28997.8
39599.1

Industrial Scalability Considerations

For large-scale production, continuous flow reactors are recommended to maintain precise temperature control and reduce reaction times. Key adjustments include:

  • Replacing triethylamine with DMAP (4-dimethylaminopyridine) for faster acylation.

  • Using scavenger resins to remove excess acyl chloride and minimize purification steps.

Challenges and Mitigation Strategies

Ring-Opening Side Reactions

The tetrahydrofuran moiety is susceptible to acid-catalyzed ring-opening. Mitigation involves:

  • Strict pH control (neutral to slightly basic conditions).

  • Avoiding protic solvents (e.g., ethanol) during acylation.

Diacylation Byproducts

Diacylation is suppressed by:

  • Slow addition of acyl chloride (10–15 minutes).

  • Maintaining stoichiometric ratios below 1:1.3.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CyclodehydrationHigh yields (75–85%)Requires POCl₃ handling
AcylationMild conditions (20°C)Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the tetrahydrofuran moiety may enhance the solubility and bioavailability of the compound, making it a candidate for developing new antibiotics .
  • Anticancer Potential :
    • Research indicates that compounds containing thiadiazole rings can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells. Case studies have demonstrated that similar derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects :
    • Thiadiazole derivatives have been reported to possess anti-inflammatory properties. The structural modifications in 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide could potentially lead to enhanced efficacy in reducing inflammation-related diseases .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds with thiadiazole structures are being explored as potential agrochemicals due to their ability to act as fungicides and insecticides. Preliminary studies suggest that this compound may inhibit fungal growth effectively, making it suitable for agricultural applications .
  • Herbicidal Properties :
    • The herbicidal activity of thiadiazole derivatives has been documented, indicating that modifications in the side chains can lead to selective herbicides for various crops. This compound's unique structure may allow for targeted action against specific weed species while minimizing damage to crops .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers containing this compound suggests potential applications in creating advanced materials for electronics and coatings .
  • Nanotechnology :
    • Nanoparticles functionalized with thiadiazole derivatives have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. This application is particularly relevant in targeted cancer therapies .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed.
Anticancer Potential Induced apoptosis in several cancer cell lines.
Pesticidal Activity Effective against common agricultural pathogens.
Polymer Chemistry Enhanced mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiadiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations, physical properties, and biological activities:

Compound Name Substituents Melting Point (°C) Key Biological Activity Reference
Target Compound : 2-(4-Chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-ylidene]acetamide 4-Chlorophenyl, THF at position 5 Not reported Hypothesized antitumor/antimicrobial
11a (3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one) Acetyl, phenyl, chromenone 214–216 Not specified
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) 4-Chlorobenzylthio, phenoxy 132–134 Antimicrobial
8c (2-(5-Methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide) Methylthiadiazine, 4-methylbenzylthio 168–170 Antimicrobial
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene, 4-methylphenyl Not reported Insecticidal/fungicidal
18a (N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)phenyl) benzamide) Acetyl, 4-methoxyphenyl, benzamide Not reported Antitumor (VEGFR-2 inhibition)

Key Observations

Substituent Impact on Physical Properties: The THF group in the target compound is unique compared to acetyl (11a), benzylthio (5e), or chromenone derivatives (11a), which exhibit higher melting points (214–242°C) .

Biological Activity Trends: Antimicrobial Activity: Compounds with sulfur-containing substituents (e.g., benzylthio in 5e, methylbenzylthio in 8c) demonstrate strong antimicrobial effects, likely due to thiol-mediated disruption of microbial membranes . Antitumor Potential: Derivatives with extended π-systems (e.g., chromenone in 11a) or hydrogen-bonding motifs (e.g., THF in the target compound) show promise in targeting enzymes like VEGFR-2 .

Synthetic Methodologies: The target compound’s synthesis likely involves cyclocondensation of hydrazonoyl chlorides with thiosemicarbazides, a method shared with derivatives like 15a–c and 16a–d . Alternative routes for related compounds include refluxing with acetic anhydride (e.g., compound 16 in ) or Mannich reactions for morpholine derivatives (e.g., compound 8 in ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiadiazole-acetamide derivatives like this compound?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a 2-amino-1,3,4-thiadiazole precursor with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane or ethanol under reflux conditions . Purification typically involves recrystallization from ethanol-DMF mixtures or column chromatography .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like unreacted hydrazonoyl chlorides .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and thiadiazole ring protons (δ ~2.5–3.5 ppm for tetrahydrofuran substituents) .
  • Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the acetamide-thiadiazole backbone .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Follow hazard codes P201 ("obtain specialized instructions before use") and P210 ("avoid heat/open flames") due to potential reactivity of the thiadiazole and acetamide groups . Use fume hoods for synthesis and store in airtight containers under inert conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to determine crystal structures. Focus on the (2E)-configuration of the thiadiazole-ylidene group and hydrogen-bonding interactions between the acetamide and tetrahydrofuran moieties .
  • Challenges : Address potential twinning or low-resolution data by collecting high-quality datasets at synchrotron facilities .

Q. What computational strategies predict the compound’s binding affinity to biological targets like VEGFR-2?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of VEGFR-2 (PDB ID: 4ASD). Prioritize the thiadiazole ring and 4-chlorophenyl group as key pharmacophores for hydrophobic interactions . Validate predictions with MD simulations to assess binding stability .
  • Data Interpretation : Compare computed binding energies with experimental IC50 values from kinase inhibition assays .

Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?

  • Case Study : If NMR suggests a planar thiadiazole ring while crystallography reveals puckering, analyze temperature-dependent NMR to detect conformational flexibility. Use DFT calculations to model energy barriers between tautomers .
  • Resolution : Cross-validate with IR spectroscopy (C=O and C=N stretches) and powder XRD to confirm dominant solid-state conformations .

Q. What in vitro assays are optimal for evaluating anticancer activity?

  • Protocols :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Use IC50 values to compare potency with reference drugs like doxorubicin .
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation studies to confirm mechanism .
    • Controls : Include a non-tumor cell line (e.g., HEK293) to assess selectivity .

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